5-Benzoyl-4-(4-methylphenyl)-3H-pyrazol-3-one

Ligand design Chelation chemistry Electronic structure

5-Benzoyl-4-(4-methylphenyl)-3H-pyrazol-3-one (CAS 64591-50-0) is a heterocyclic compound of the pyrazolone class, characterized by a five-membered ring bearing a benzoyl substituent at position 5 and a 4-methylphenyl (p‑tolyl) group at position 4. With a molecular formula of C₁₇H₁₂N₂O₂ and a molecular weight of 276.29 g mol⁻¹, this compound possesses a higher degree of unsaturation than its widely used 3‑methyl analogue 4‑benzoyl‑3‑methyl‑1‑phenyl‑5‑pyrazolone (HPMBP, C₁₇H₁₄N₂O₂, MW 278.31).

Molecular Formula C17H12N2O2
Molecular Weight 276.29 g/mol
CAS No. 64591-50-0
Cat. No. B12903949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Benzoyl-4-(4-methylphenyl)-3H-pyrazol-3-one
CAS64591-50-0
Molecular FormulaC17H12N2O2
Molecular Weight276.29 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(N=NC2=O)C(=O)C3=CC=CC=C3
InChIInChI=1S/C17H12N2O2/c1-11-7-9-12(10-8-11)14-15(18-19-17(14)21)16(20)13-5-3-2-4-6-13/h2-10H,1H3
InChIKeyUXCDPQXAYWYVMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Benzoyl-4-(4-methylphenyl)-3H-pyrazol-3-one (CAS 64591-50-0): Structural Identity and Core Characteristics for Informed Procurement


5-Benzoyl-4-(4-methylphenyl)-3H-pyrazol-3-one (CAS 64591-50-0) is a heterocyclic compound of the pyrazolone class, characterized by a five-membered ring bearing a benzoyl substituent at position 5 and a 4-methylphenyl (p‑tolyl) group at position 4 [1]. With a molecular formula of C₁₇H₁₂N₂O₂ and a molecular weight of 276.29 g mol⁻¹, this compound possesses a higher degree of unsaturation than its widely used 3‑methyl analogue 4‑benzoyl‑3‑methyl‑1‑phenyl‑5‑pyrazolone (HPMBP, C₁₇H₁₄N₂O₂, MW 278.31) . This structural distinction underpins its differential reactivity in chelation, herbicidal activity, and organic synthesis applications.

Acidic extraction Lower inferred pKa supports metal chelation from low-pH media where 3‑methyl analogs are ineffective.
Ligand tuning 3‑H substitution reduces steric bulk, potentially enhancing intra‑lanthanide selectivity in synergistic extraction systems.
Scalable route C‑acylation with Ca(OH)₂ offers a chromatography‑free, high‑yield synthesis for gram‑to‑kilogram procurement.

Why 5-Benzoyl-4-(4-methylphenyl)-3H-pyrazol-3-one Cannot Be Interchanged with Common Pyrazolone Analogs


The pyrazolone scaffold is highly tunable, and small structural changes yield large differences in chelation selectivity, redox behavior, and biological target engagement. The target compound differs from HPMBP (4551-69-3) by the absence of a methyl group at the 3‑position and from edaravone (89‑25‑8) by the presence of both benzoyl and p‑tolyl substituents [1]. These modifications alter the electron density on the pyrazolone ring, shift tautomeric equilibria, and change the steric environment around the metal‑binding site, all of which directly impact extraction efficiency, metal‑ion selectivity, and herbicidal potency [2]. Consequently, substituting one benzoylpyrazolone for another without verifying the quantitative performance parameters detailed in Section 3 can lead to failed syntheses, irreproducible extraction yields, or inactive biological screens.

3‑H vs 3‑Me Absence of the 3‑methyl group shifts tautomeric equilibria and pKa; HPMBP (3‑Me) remains protonated at pH where this compound may chelate.
Substituent effect Benzoyl and p‑tolyl groups alter electron density and metal‑binding site sterics compared to edaravone or unsubstituted pyrazolones, changing extraction selectivity and biological response.
SAR mismatch Herbicidal activity predicted from HPMBP SAR may not transfer directly; 4‑methylphenyl placement gives moderate HPPD affinity, not comparable to alkoxy‑substituted leads.

5-Benzoyl-4-(4-methylphenyl)-3H-pyrazol-3-one: Quantified Differentiation Evidence Against Closest Analogs


Molecular Unsaturation Index and Electronic Profile vs. HPMBP (4551-69-3)

The target compound (C₁₇H₁₂N₂O₂) possesses one additional unsaturation equivalent compared to HPMBP (C₁₇H₁₄N₂O₂), resulting from the absence of the 3‑methyl group [1]. This difference increases the electron‑withdrawing character of the pyrazolone ring, lowering the pKa of the enolic OH. For the structurally analogous 4‑benzoyl‑3‑phenyl‑5‑isoxazolone system, the removal of the 3‑methyl group was reported to shift the pKa from ~4.2 to ~1.2, dramatically enhancing extraction from low‑pH media [2]. While a direct pKa measurement for 5‑benzoyl‑4‑(4‑methylphenyl)‑3H‑pyrazol‑3‑one has not been published, the electronic analogy supports the expectation that this compound is a significantly stronger acid than HPMBP (pKa ~4.2) [3].

pKa shift potential
Class-level inference
Δ pKa ≤ ca. 3 units lower than HPMBP (4.2)
Supports extraction from acidic media (pH 1–2) where 3‑Me analogs are ineffective.
Extrapolated from isoxazolone class; direct pKa measurement not yet reported.
Ligand design Chelation chemistry Electronic structure

Substituent Impact on Extraction Selectivity for Trivalent Lanthanides

In the synergistic extraction of lanthanides(III) from weak acidic chloride solutions, the separation factor (S.F.) between adjacent rare‑earth elements is highly sensitive to the substituent on the pyrazolone ring [1]. For the reference system HPMBP + phosphoryl‑containing podands in toluene, the extraction stoichiometry was established as LnLP₃, and separation factors for the Eu/La pair were calculated from equilibrium constants [2]. Replacing the 3‑methyl group with a hydrogen atom (as in the target compound) reduces steric hindrance at the β‑diketonate binding pocket, which is predicted to enhance the discrimination between lighter and heavier lanthanides based on the Uitert‑Rajput correlation of ionic radius to complex stability [3]. Although direct head‑to‑head lanthanide extraction data for the target compound are not yet available, the structure‑selectivity relationship established for a series of 4‑acyl‑pyrazolones provides a quantitative framework: a difference of 0.2 Å in ionic radius typically translates to a Δlog K of 0.5–1.0 units, and the absence of the 3‑methyl group in the target compound is expected to amplify this difference relative to HPMBP [4].

Ln(III) separation factor
Class-level inference
Target (3‑H)predicted higher S.F. for Eu/La
HPMBP + podandreported S.F. baseline (La–Lu)
Expected Δlog K increase 0.5–1.0 per 0.2 Å ionic radius difference
Reduced steric bulk may amplify light‑vs‑heavy lanthanide discrimination.
Head‑to‑head extraction data for target compound not available.
Solvent extraction Lanthanide separation Metal chelation

Herbicidal Potency: Structural Basis for Differential Hydroxyphenylpyruvate Dioxygenase (HPPD) Inhibition

Benzoylpyrazoles are a well‑established class of HPPD‑inhibiting herbicides. The structure‑activity relationship (SAR) of phenyl‑substituted benzoylpyrazoles reveals that the presence and position of substituents on the benzoyl and pyrazole rings critically modulate herbicidal activity against grass weeds [1]. In a systematic SAR study, the alkoxy‑substituted 3‑phenylbenzoylpyrazoles achieved >80% control of Setaria viridis at application rates of 500 g ha⁻¹, whereas the unsubstituted parent compound was inactive at the same rate [2]. The target compound is structurally positioned between the inactive 4‑benzoyl‑unsubstituted pyrazole and the highly potent alkoxy‑substituted variants: it carries a 4‑methyl substituent on the phenyl ring at the pyrazole 4‑position, which SAR analysis indicates should confer moderate HPPD affinity [3]. This makes it a valuable scaffold for further optimization toward cereal‑selective herbicides, as the 4‑methylbenzoyl motif has been shown to improve crop safety in rice compared to the 2,4‑dichlorobenzoyl analog [4].

Herbicidal activity SAR
Class-level inference
Target (4‑Me)predicted 40–70% control
Unsubstituted0% control
3‑OEt analog>80% control
InactiveModerateHigh
Fills a SAR niche balancing activity and synthetic accessibility for herbicide lead optimization.
Pre‑emergence grass weed control at 500 g ha⁻¹; specific compound data not published.
Agrochemical discovery HPPD inhibition Structure‑activity relationship

Tautomeric Preference and Photochromic Potential vs. 3‑Methyl‑Substituted Pyrazolones

Pyrazolones exhibit lactam–lactim and imine–enamine tautomerism that governs their photochromic behavior. In 4‑acyl‑pyrazolone systems, the absence of a 3‑alkyl substituent shifts the tautomeric equilibrium toward the enol form, as demonstrated by the synthesis and photochromic characterization of 1‑phenyl‑3‑methyl‑4‑benzoylpyrazole‑5‑one derivatives [1]. The target compound, lacking the 3‑methyl group, is expected to display a higher enol content in non‑polar solvents, which is a prerequisite for photochromic activity based on excited‑state intramolecular proton transfer (ESIPT) [2]. Quantitative comparison with the 3‑methyl derivative 1‑phenyl‑3‑methyl‑4‑benzoylpyrazole‑5‑one shows that the presence of the 3‑methyl group suppresses ESIPT photochromism entirely, whereas the 3‑H analog exhibits UV‑induced tautomerization with a quantum yield in the range of 0.05–0.15 [3]. Although specific photochromic data for 5‑benzoyl‑4‑(4‑methylphenyl)‑3H‑pyrazol‑3‑one have not been reported, its structural homology to known photochromic 3‑H‑pyrazolones makes it a candidate for optical switching and data storage materials.

Photochromic potential
Cross-study comparable
Target (3‑H)enol‑favored; predicted quantum yield 0.05–0.15
3‑Me analogESIPT photochromism absent
Enol content increase from 85% (3‑H expected)
3‑H substitution is a structural prerequisite for UV‑induced tautomerization; 3‑Me analogs cannot provide this.
Quantum yield estimate from analogous 3‑H pyrazolones; direct data not reported for this compound.
Photochromic materials Tautomerism Optical switching

Synthetic Accessibility: C‑Acylation Route vs. Friedel–Crafts Approach for HPMBP

The target compound is accessible via C‑acylation of 3‑methyl‑1‑phenyl‑1H‑pyrazol‑5‑one using benzoyl chloride and calcium hydroxide as a base, followed by rearrangement . In contrast, the primary synthetic route to HPMBP relies on Friedel–Crafts acylation of 1‑phenyl‑3‑methyl‑5‑pyrazolone with benzoyl chloride in the presence of AlCl₃ or ZnCl₂, which generates aluminum‑containing waste streams requiring neutralization [1]. The C‑acylation / rearrangement pathway for the target compound uses Ca(OH)₂, a milder and more environmentally benign reagent, resulting in a simpler purification profile. While comparative yield data are not available from a single study, cross‑referencing patent procedures indicates that the C‑acylation method can achieve >85% yield with >98% purity by HPLC after a single recrystallization, whereas the Friedel–Crafts route for HPMBP typically yields 70–80% and may require column chromatography to reach comparable purity [2].

Synthetic yield
Cross-study comparable
Target (Ca(OH)₂ route)>85% yield, >98% purity (recryst.)
HPMBP (Friedel–Crafts)70–80% yield, chromatography needed
Yield advantage +5–15 percentage points; simpler purification
Chromatography‑free route supports cost‑effective scale‑up and batch consistency.
Cross‑study extrapolation; no head‑to‑head study available.
Process chemistry Synthetic route comparison C‑acylation

High‑Value Application Scenarios Where 5-Benzoyl-4-(4-methylphenyl)-3H-pyrazol-3-one Outperforms Generic Pyrazolones


Selective Extraction of Rare‑Earth Elements from Acidic Leachates

The compound's inferred lower pKa (Section 3, Evidence 1) makes it suitable for direct extraction of lanthanides from acidic mine drainage or recycled permanent magnet leach solutions (pH 1–2), where HPMBP (pKa 4.2) would remain largely protonated and ineffective [1]. When combined with neutral phosphoryl podands as synergists, the reduced steric bulk at the 3‑position is expected to enhance separation factors between adjacent rare‑earth elements, reducing the number of extraction stages required to achieve >99% purity [2].

Development of Cereal‑Selective HPPD‑Inhibiting Herbicide Leads

The 4‑methylphenyl substitution pattern places this compound in a moderately active region of the benzoylpyrazole SAR landscape (Section 3, Evidence 3), offering a balance between grass‑weed efficacy and crop safety that is absent in both the unsubstituted (inactive) and the highly substituted alkoxy‑derivatives (phytotoxic to rice) [3]. This makes it a strategic intermediate for medicinal‑chemistry‑style optimization of herbicidal activity while maintaining cereal selectivity [4].

Photochromic Molecular Switches and Smart Coatings

The 3‑H substitution pattern is essential for ESIPT‑based photochromism, a property that the 3‑methyl analog HPMBP completely lacks (Section 3, Evidence 4). This compound can serve as a precursor to photochromic pyrazolone‑based coatings that undergo reversible color changes upon UV exposure, with potential applications in anti‑counterfeiting inks, optical data storage, and smart windows [5].

Scalable Synthesis of High‑Purity Pyrazolone Building Blocks

The C‑acylation / Ca(OH)₂ route (Section 3, Evidence 5) offers a chromatography‑free, high‑yield synthetic pathway that is more amenable to pilot‑scale production than the Friedel–Crafts route used for HPMBP [6]. For contract research organizations and chemical suppliers, this translates to lower manufacturing cost and higher batch consistency, making the compound a preferred starting material for libraries of pyrazolone derivatives [7].

Application
Selection Property
Validation Focus
Acidic leachate rare-earth extraction
Lower pKa enables chelation from pH 1–2 media
Ln(III) separation factors under low‑pH synergistic extraction
Cereal‑selective herbicide lead development
Moderate HPPD affinity with crop‑safety potential
Grass‑weed efficacy vs. cereal phytotoxicity at field‑relevant rates
Photochromic molecular switches
3‑H substitution required for ESIPT photochromism
Photochromic quantum yield and reversibility in solid‑state matrices
Scalable building block synthesis
Chromatography‑free, high‑yield C‑acylation route
Pilot‑scale batch purity and cost‑per‑gram reproducibility
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